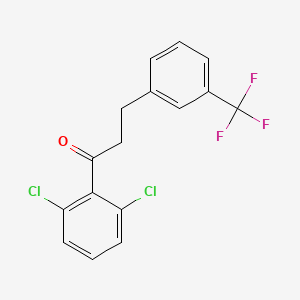

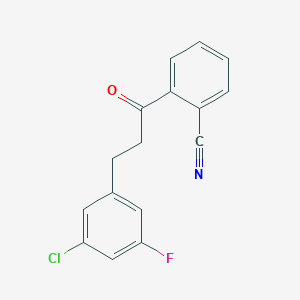

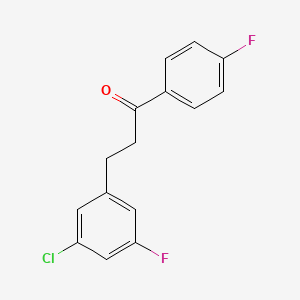

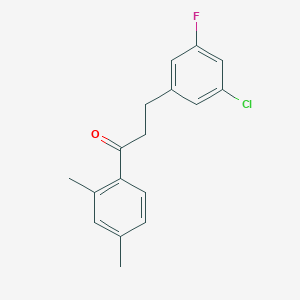

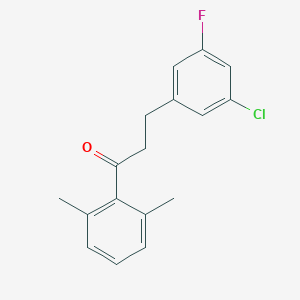

Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 3,4-dichlorophenylhydrazine . Hydrazine derivatives are often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for “Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate” were not found, related compounds have been synthesized using various techniques. For instance, 3,4-dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate serves as a precursor or intermediate in the synthesis of a wide range of organic compounds. For example, its applications include the synthesis of ethyl or methyl 7-oxoheptanoate through the reaction of cycloheptanone with potassium persulfate, showcasing its role in creating valuable organic intermediates (Ballini, Marcantoni, & Petrini, 1991). Furthermore, it has been utilized in the degradation studies of 2,4-dichlorophenoxyacetic acid, identifying organic intermediates in advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993).

Antiproliferative Activity

Research on combretastatin derivatives incorporating an adamantane fragment, such as 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, has shown moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential antiproliferative applications (Nurieva et al., 2015).

Photophysicochemical Properties

The synthesis of zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups has been explored, with a focus on their photophysical and photochemical properties. This research highlights the potential of ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate derivatives in the development of novel materials for photodynamic therapy and other light-induced applications (Kuruca et al., 2018).

Novel Precursor Applications

Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a related compound, has been identified as a novel precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, demonstrating the potential for ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate and its analogues in the development of new pharmaceutical compounds (Thakur, Sharma, & Das, 2015).

Propiedades

IUPAC Name |

ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXULCKRRXRQIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645691 |

Source

|

| Record name | Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate | |

CAS RN |

898776-78-8 |

Source

|

| Record name | Ethyl 7-(3,4-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.